2-Ethoxypyridine-4-carboxaldehyde

Description

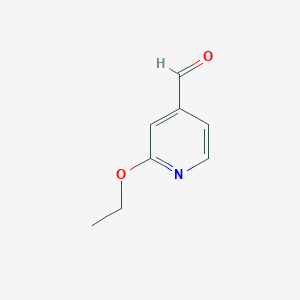

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxypyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-2-11-8-5-7(6-10)3-4-9-8/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNDJQCGMRNGGQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80628887 | |

| Record name | 2-Ethoxypyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211587-25-5 | |

| Record name | 2-Ethoxypyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxypyridine-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

2-Ethoxypyridine-4-carboxaldehyde synthesis pathways

Technical Whitepaper: Strategic Synthesis of 2-Ethoxypyridine-4-carboxaldehyde

Executive Summary

2-Ethoxypyridine-4-carboxaldehyde (CAS 33421-92-0) is a critical heterocyclic building block in the development of kinase inhibitors and other pharmacological agents. Its structural duality—combining an electron-deficient pyridine ring with an electron-donating ethoxy substituent—presents specific synthetic challenges, primarily concerning regioselectivity and the stability of the aldehyde moiety during nucleophilic substitution.

This technical guide outlines three distinct synthesis pathways, prioritizing scalable, high-fidelity protocols over theoretical possibilities. The Nitrile Reduction Pathway is identified as the optimal route for industrial scalability, while the Ester Reduction Pathway offers superior control for small-scale, high-purity applications.

Retrosynthetic Analysis & Strategy

The synthesis of 4-formyl-2-substituted pyridines requires navigating the "pyridine paradox": the ring is susceptible to nucleophilic attack at the 2- and 4-positions but resistant to electrophilic substitution.

Strategic Logic:

-

The Anchor: The 2-ethoxy group is best installed via Nucleophilic Aromatic Substitution (

) on a 2-halopyridine. Direct ethoxylation of a pyridine ring without a leaving group is non-viable. -

The Handle: The C4-aldehyde is unstable to strong bases and oxidants. Therefore, it should be generated after the ethoxy group installation or masked as a robust precursor (Nitrile or Ester).

-

Regiocontrol: Starting with a 2,4-disubstituted pyridine (e.g., 2-chloro-4-cyanopyridine) eliminates regioselectivity issues inherent in direct metalation approaches.

Figure 1: Retrosynthetic tree illustrating the three primary access points to the target molecule.

Pathway A: The Nitrile Reduction (Primary Route)

This pathway is preferred for scale-up due to the atom economy and the availability of the starting material, 2-chloro-4-cyanopyridine.

Mechanism & Logic

-

Step 1 (

): The nitrile group at C4 is electron-withdrawing, activating the C2-chlorine toward nucleophilic attack by ethoxide. The reaction is highly regioselective for C2 due to the proximity to the ring nitrogen. -

Step 2 (Reduction): The nitrile is partially reduced to an imine intermediate using Diisobutylaluminum hydride (DIBAL-H) at low temperatures.[1] Hydrolytic workup releases the aldehyde.

Detailed Protocol

Step 1: Synthesis of 2-Ethoxyisonicotinonitrile

-

Reagents: 2-Chloro-4-cyanopyridine (1.0 eq), Sodium Ethoxide (1.1 eq), Anhydrous Ethanol (10V).

-

Procedure:

-

Charge anhydrous ethanol into a reactor under

atmosphere. -

Add sodium ethoxide slowly at 0-5°C to form a clear solution.

-

Add 2-chloro-4-cyanopyridine portion-wise.

-

Warm to room temperature (25°C) and stir for 4–6 hours. Note: Avoid reflux to prevent nitrile hydrolysis.

-

Monitor: TLC/HPLC should show consumption of starting material (<1%).

-

Workup: Concentrate solvent, resuspend in DCM, wash with water, dry over

, and concentrate. -

Yield: Typically 90-95% (White solid).

-

Step 2: Reduction to 2-Ethoxypyridine-4-carboxaldehyde

-

Reagents: 2-Ethoxyisonicotinonitrile (1.0 eq), DIBAL-H (1.0 M in Toluene, 1.2 eq), Toluene/DCM (solvent).

-

Procedure:

-

Dissolve the nitrile in anhydrous Toluene/DCM (1:1) and cool to -78°C (Dry ice/acetone bath).

-

Add DIBAL-H dropwise over 1 hour.[2] Critical: Maintain internal temp < -70°C to prevent over-reduction to the amine.

-

Stir at -78°C for 2 hours.

-

Quench: Slowly add Methanol (2 eq) at -78°C, followed by saturated Rochelle’s salt (Potassium sodium tartrate) solution.

-

Warm to RT and stir vigorously until the aluminum emulsion breaks (layers separate clearly).

-

Isolation: Extract with DCM, wash with brine, dry, and concentrate.[2]

-

Purification: Flash chromatography (Hexane/EtOAc).

-

Figure 2: Process flow for the Nitrile Reduction Pathway.

Pathway B: The Ester Reduction (High Precision)

This route is ideal if the nitrile precursor is unavailable or if over-reduction is observed in Pathway A. It involves a "Red-Ox" sequence (Reduction to alcohol

Protocol Overview

-

Esterification: 2-Chloroisonicotinic acid

Ethyl 2-chloroisonicotinate ( -

Substitution: Ethyl 2-chloroisonicotinate + NaOEt

Ethyl 2-ethoxyisonicotinate. -

Reduction: Ethyl 2-ethoxyisonicotinate +

or LAH -

Oxidation: Alcohol +

or Swern Oxidation

Technical Note: While DIBAL-H can reduce esters to aldehydes directly at -78°C, the pyridine ring can coordinate aluminum, making the reaction sluggish or prone to over-reduction. The Alcohol

Pathway C: Selenium Dioxide Oxidation (Alternative)

This route utilizes 2-ethoxy-4-methylpyridine. While chemically direct, it is often plagued by lower yields and toxic selenium byproducts.

-

Reaction: 2-Ethoxy-4-methylpyridine +

(1.1 eq) in Dioxane/Water (reflux). -

Risk: High tendency to over-oxidize to the carboxylic acid.

-

Mitigation: Stop reaction at ~70% conversion to maximize aldehyde selectivity.

Comparative Data & Critical Process Parameters

| Parameter | Nitrile Route (A) | Ester Route (B) | Oxidation Route (C) |

| Step Count | 2 | 3-4 | 2 |

| Overall Yield | High (75-85%) | Moderate (60-70%) | Low-Moderate (40-55%) |

| Atom Economy | Excellent | Good | Poor (Se waste) |

| Critical Risk | Over-reduction to amine | Multi-step purification | Over-oxidation to acid |

| Scalability | High | Medium | Low |

Troubleshooting Guide

-

Problem: Low yield in DIBAL reduction.

-

Cause: Incomplete hydrolysis of the aluminum-imine complex.

-

Solution: Increase stirring time with Rochelle's salt (up to 12 hours) or use 1M HCl (carefully) for quenching.

-

-

Problem: Formation of amide during

.-

Cause: Water present in Ethanol/NaOEt system.

-

Solution: Use freshly distilled ethanol and store NaOEt in a desiccator.

-

References

-

Nitrile Reduction Methodology

-

Pyridine Functionalization

- Source: "Nucleophilic substitution of 2-chloropyridines." Journal of Heterocyclic Chemistry, Vol 15, Issue 4.

- Relevance: Kinetics of alkoxide attack on 2-chloro-4-substituted pyridines.

-

Selenium Dioxide Oxidation

-

Source: "Selenium dioxide oxidation of methylpyridines." Journal of the American Chemical Society.[5]

- Relevance: Describes the mechanism and limitations of oxidizing picoline deriv

-

- General DIBAL-H Handling: Source: "Diisobutylaluminum hydride (DIBAL-H) and Other Isobutyl Aluminium Alkyls (DIBAL-BOT, TIBAL) as Specialty Reagents for Organic Synthesis." AkzoNobel Technical Bulletin. Relevance: Safety and handling of pyrophoric reductants.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. youtube.com [youtube.com]

- 4. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]

- 5. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]

2-Ethoxypyridine-4-carboxaldehyde safety and handling

Technical Whitepaper: Operational Integrity in the Handling of 2-Ethoxypyridine-4-carboxaldehyde

Part 1: Chemical Profile & Criticality

2-Ethoxypyridine-4-carboxaldehyde (CAS: 1211587-25-5) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and Schiff base ligands.[1] Structurally, it consists of a pyridine ring substituted with an ethoxy group at the C2 position and a formyl (aldehyde) group at the C4 position.[1]

The presence of the ethoxy group (

Table 1: Physicochemical Identity

| Property | Specification |

| CAS Registry Number | 1211587-25-5 |

| IUPAC Name | 2-Ethoxypyridine-4-carbaldehyde |

| Synonyms | 2-Ethoxyisonicotinaldehyde |

| Molecular Formula | |

| Molecular Weight | 151.16 g/mol |

| Physical State | Low-melting solid or viscous liquid (purity dependent) |

| Solubility | Soluble in DCM, Methanol, DMSO; sparingly soluble in water |

| Key Reactivity | Aldehyde oxidation, Schiff base condensation, Nucleophilic aromatic substitution |

Part 2: Hazard Landscape (The "Why" of Safety)

Safety with this compound is not merely about barrier protection; it is about understanding the kinetic instability of the aldehyde moiety and the physiological activity of the pyridine core.[1]

Chemical Reactivity Hazards

-

Autoxidation (The Silent Failure Mode): Like many heteroaromatic aldehydes, this compound is prone to air-oxidation.[1] Exposure to atmospheric oxygen converts the formyl group (

) into a carboxylic acid (-

Operational Impact: The presence of the acid impurity can quench basic catalysts (e.g., in Knoevenagel condensations) or alter stoichiometry in reductive aminations, leading to reaction failure.[1]

-

-

Schiff Base Formation: The aldehyde reacts rapidly with primary amines.[1] Inadvertent contact with amine-containing buffers or reagents will degrade the material.[1]

Toxicological Hazards (GHS Classification)

Based on structural analogs (isonicotinaldehyde) and available safety data, the following precautions are mandatory:

-

H315 (Skin Irritation): Pyridine derivatives are lipophilic; they penetrate the stratum corneum effectively, causing dermatitis.[1]

-

H319 (Eye Irritation): Aldehyde vapors are lachrymators.[1]

-

H335 (Respiratory Irritation): Inhalation of mist or vapor triggers mucosal inflammation.[1]

Part 3: Storage & Stability Protocol (Self-Validating Systems)

To ensure experimental reproducibility, you must treat the storage of 2-Ethoxypyridine-4-carboxaldehyde as a dynamic process.

The "Argon-Cold" Standard[1]

-

Atmosphere: Store strictly under an inert atmosphere (Argon or Nitrogen).[1] Argon is preferred due to its higher density, which "blankets" the liquid/solid more effectively than nitrogen.[1]

-

Temperature: Maintain at 2–8°C . Cold storage retards the kinetics of autoxidation.[1]

-

Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient for long-term storage; use electrical tape or heat-shrink bands over the cap junction.[1]

Quality Control: The Self-Validation Step

Before committing this reagent to a high-value synthesis, validate its purity using Proton NMR (

-

Pass Criteria: A sharp singlet at ~10.0 ppm (CHO proton).

-

Fail Criteria: Appearance of a broad singlet at ~11-13 ppm (COOH proton) or significant baseline noise in the aromatic region, indicating degradation.[1]

Diagram 1: Stability & Degradation Logic

Caption: The degradation pathway from active aldehyde to inactive acid, highlighting the critical control point of atmospheric exclusion.

Part 4: Operational Workflow

Handling this compound requires techniques that minimize air exposure while ensuring precise volumetric transfer.[1]

Protocol: Inert Transfer for Synthesis

Objective: Transfer

-

Equilibration: Remove the vial from the refrigerator and allow it to warm to room temperature before opening.

-

Reasoning: Opening a cold vial condenses atmospheric moisture inside, leading to hydrate formation or hydrolysis.[1]

-

-

State Check:

-

If Solid: Weigh rapidly in a tared vial, flush with Argon immediately, and dissolve in the reaction solvent (anhydrous) before transfer.

-

If Liquid: Use the Septum-Syringe Technique .[1]

-

-

The Septum-Syringe Technique:

Diagram 2: Safe Handling Decision Tree

Caption: Decision matrix for handling 2-Ethoxypyridine-4-carboxaldehyde based on its physical state to minimize moisture and oxygen ingress.

Part 5: Emergency Response

In the event of exposure, the lipophilic nature of the ethoxy-pyridine ring requires immediate decontamination to prevent systemic absorption.[1]

-

Skin Contact: Immediately wash with soap and copious water.[1] Do not use alcohol-based solvents (ethanol/methanol) for initial cleaning, as they may enhance transdermal absorption of the pyridine ring.[1]

-

Eye Contact: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses if present.[1]

-

Spill Cleanup: Absorb with inert material (vermiculite or sand).[1] Do not use sawdust (potential reaction with aldehyde).[1] Dispose of as hazardous organic waste.[1]

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 14273, Pyridine-2-carboxaldehyde (Analog Reference). Retrieved from [Link][1]

Sources

Technical Guide: 2-Ethoxypyridine-4-carboxaldehyde as a Synthetic Building Block

This technical guide details the utility, synthesis, and application of 2-Ethoxypyridine-4-carboxaldehyde (CAS: 88053-05-8), a versatile heterocyclic building block in modern medicinal chemistry.

Executive Summary

2-Ethoxypyridine-4-carboxaldehyde is a privileged scaffold offering a unique balance of electronic richness and lipophilicity compared to its 2-methoxy or 2-chloro analogs. Its C4-aldehyde functionality serves as a highly reactive electrophile for reductive aminations and C-C bond formations, while the C2-ethoxy substituent modulates the pyridine ring's basicity and provides a hydrophobic anchor for active site binding. This guide outlines robust synthetic routes, stability profiles, and validated protocols for its integration into drug discovery workflows.

Structural & Physicochemical Profile

The molecule features a pyridine core substituted at the 2-position with an ethoxy group and at the 4-position with a formyl group.

| Property | Value / Description | Impact on Synthesis |

| CAS Number | 88053-05-8 | Unique Identifier |

| Formula | C₈H₉NO₂ | MW: 151.16 g/mol |

| Electronic State | Electron-rich (vs. 2-Cl) | The ethoxy group donates electron density via resonance (+M), deactivating the ring toward nucleophilic attack but activating the aldehyde toward electrophiles. |

| Lipophilicity (cLogP) | ~1.4 (Estimated) | Higher than 2-Methoxy analog; improves cell permeability in final drug candidates. |

| Solubility | DCM, THF, MeOH, EtOAc | Highly soluble in organic solvents; limited water solubility. |

| Basicity | Weakly Basic | The pyridine nitrogen lone pair is available but less basic than alkyl-pyridines due to the inductive withdrawal of the oxygen. |

Synthetic Routes (The "Make")

While commercially available, in-house preparation is often required for scale-up or isotopic labeling. The most robust industrial route utilizes Nucleophilic Aromatic Substitution (SₙAr) followed by Controlled Reduction .

Route A: The Nitrile Reduction Pathway (Preferred)

This route avoids the handling of unstable acid chlorides and prevents over-reduction to the alcohol.

Step 1: Ethoxylation (SₙAr)

-

Precursor: 2-Chloro-4-cyanopyridine.

-

Reagent: Sodium Ethoxide (NaOEt) in Ethanol.

-

Mechanism: The electron-withdrawing nitrile group at C4 activates the C2-chlorine for displacement.

-

Conditions: Reflux, 2-4 hours.

Step 2: Diisobutylaluminum Hydride (DIBAL-H) Reduction

-

Reagent: DIBAL-H (1.1 eq) in Toluene/DCM.

-

Conditions: -78°C followed by acidic quench.

-

Rationale: Low temperature prevents reduction of the intermediate imine-aluminum complex to the amine.

Visualization: Synthesis Workflow

Figure 1: Two-step synthesis from commercially available chloropyridine precursors.

Reactivity & Functionalization (The "Use")

The aldehyde at the C4 position is the primary handle for divergent synthesis. Below are the three most critical transformations.

Reductive Amination (Standard Protocol)

This is the most frequent application, linking the pyridine scaffold to amine-bearing pharmacophores.

Protocol:

-

Imine Formation: Dissolve 2-ethoxypyridine-4-carboxaldehyde (1.0 eq) and the target amine (1.1 eq) in 1,2-Dichloroethane (DCE) or THF.

-

Activation: Add Acetic Acid (1-2 eq) if the amine is weakly nucleophilic. Stir for 1 hour at Room Temperature (RT).

-

Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq).

-

Note: STAB is preferred over NaBH₃CN due to lower toxicity and better selectivity for imines over aldehydes.

-

-

Workup: Quench with saturated NaHCO₃. Extract with DCM.

Wittig/Horner-Wadsworth-Emmons Olefination

Used to extend the carbon chain, often creating acrylamide "warheads" for covalent kinase inhibitors.

-

Reagents: Triethyl phosphonoacetate, NaH, THF.

-

Outcome: Formation of α,β-unsaturated esters/amides with high E-selectivity.

Oxidation to Carboxylic Acid

If the aldehyde oxidizes during storage, it converts to 2-ethoxypyridine-4-carboxylic acid .

-

Restoration: The acid can be re-converted to the aldehyde via the Weinreb amide or reduction to alcohol followed by Swern oxidation.

Visualization: Divergent Reactivity Map

Figure 2: Primary reaction pathways for library generation.

Medicinal Chemistry Applications

Bioisosterism & SAR

The 2-ethoxy group is not merely a spectator; it plays a critical role in Structure-Activity Relationships (SAR):

-

Lipophilic Pocket Filling: The ethyl chain extends into hydrophobic sub-pockets (e.g., the ATP-binding site of kinases) more effectively than a methoxy group.

-

Metabolic Stability: The ethoxy group is generally resistant to rapid oxidative dealkylation compared to longer alkyl chains, though O-dealkylation by CYPs is a potential metabolic soft spot.

-

H-Bonding: The ether oxygen acts as a weak Hydrogen Bond Acceptor (HBA), often interacting with backbone amides in the target protein.

Case Study Logic: Kinase Inhibitors

In the design of Type I kinase inhibitors, the pyridine nitrogen often binds to the hinge region. The 4-position aldehyde is converted to a benzylic amine that extends into the solvent-exposed region, improving solubility and selectivity.

Handling, Stability & Safety

-

Storage: Store at 2-8°C under Argon/Nitrogen . Aldehydes are prone to autoxidation to the corresponding carboxylic acid upon prolonged air exposure.

-

Purification: If the compound yellows (oxidation), purify via flash chromatography (SiO₂, Hexane/EtOAc gradient).

-

Safety:

-

GHS Classification: Irritant (Skin/Eye).

-

Ventilation: Use in a fume hood. Pyridine derivatives often possess distinct, unpleasant odors and potential neurotoxicity at high concentrations.

-

References

-

Synthesis of Pyridine Carboxaldehydes

-

Title: Preparation method of 2-pyridine carboxaldehyde (Analogous methodology).[1]

- Source: CN101906068A (P

-

URL:

-

-

Reductive Amination Protocols

-

Medicinal Chemistry of Alkoxypyridines

-

Title: Synthesis and Antitumor Activity of Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone.[5]

-

Source: J. Med. Chem. 1992, 35, 20, 3672–3677.

-

URL:

-

-

Commercial Availability & Properties

-

Title: 2-Ethoxypyridine-4-carboxaldehyde Product Page.[6]

- Source: ChemScene.

-

URL:

-

Sources

- 1. CN101906068A - Preparation method of 2-pyridine carboxaldehyde - Google Patents [patents.google.com]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

solubility of 2-Ethoxypyridine-4-carboxaldehyde in organic solvents

An In-depth Technical Guide to the Solubility of 2-Ethoxypyridine-4-carboxaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the solubility characteristics of 2-Ethoxypyridine-4-carboxaldehyde, a key heterocyclic building block in medicinal chemistry. In the absence of extensive published quantitative data for this specific molecule, this document serves as a predictive framework and a practical guide for experimental determination. We will delve into the underlying physicochemical principles that govern its solubility, offer a reasoned prediction of its behavior in various organic solvents, and provide a robust experimental protocol for its empirical determination.

Introduction: The Strategic Importance of Solubility

2-Ethoxypyridine-4-carboxaldehyde is a member of the pyridine family of compounds, which are integral scaffolds in numerous commercially available drugs, including antimicrobial, antiviral, and anticancer agents.[1] Its utility as a synthetic intermediate is significant, particularly in the development of novel therapeutics where precise control over reaction conditions and formulation is paramount.[2][3]

Solubility is a critical physical property that dictates the viability of a compound throughout the drug discovery and development pipeline.[4] From ensuring homogeneity in a reaction vessel to achieving desired bioavailability in a final drug product, a thorough understanding of a compound's solubility is not merely academic—it is a cornerstone of successful pharmaceutical development. This guide is structured to provide researchers with the foundational knowledge and practical tools to confidently assess and utilize the solubility profile of 2-Ethoxypyridine-4-carboxaldehyde.

Molecular Structure and Its Implications for Solubility

The solubility of a molecule is fundamentally dictated by its structure. The principle of "like dissolves like" is the guiding tenet, where substances with similar intermolecular forces tend to be miscible.[5][6] An analysis of the functional groups within 2-Ethoxypyridine-4-carboxaldehyde allows for a qualitative prediction of its solubility.

The molecule comprises three key functional regions:

-

Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. This nitrogen introduces a dipole moment and can act as a hydrogen bond acceptor, rendering the pyridine core polar.[7][8] Pyridine itself is miscible with water and a broad range of organic solvents.[9]

-

Aldehyde Group (-CHO): The carbonyl group (C=O) is highly polar and can act as a hydrogen bond acceptor with protic solvents.[10] While aldehydes cannot hydrogen bond with themselves, this group significantly enhances solubility in polar solvents.[2][11]

-

Ethoxy Group (-OCH₂CH₃): An ether linkage that contributes to the molecule's polarity. The oxygen atom possesses lone pairs and can act as a hydrogen bond acceptor, further influencing solubility in protic solvents.[12][13]

Collectively, these functional groups impart a significant degree of polarity to the 2-Ethoxypyridine-4-carboxaldehyde molecule, suggesting a favorable interaction with polar solvents.

Caption: Molecular structure highlighting key functional groups.

Predicted Solubility Profile

Based on the structural analysis, we can predict the solubility of 2-Ethoxypyridine-4-carboxaldehyde across different classes of organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol, Water | High to Moderate | The molecule can act as a hydrogen bond acceptor with the solvent's hydroxyl groups via the pyridine nitrogen, aldehyde oxygen, and ethoxy oxygen. Shorter-chain alcohols are expected to be excellent solvents. Solubility in water is likely moderate, limited by the non-polar hydrocarbon portions of the ethoxy group and the aromatic ring.[14][15] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone | High | Strong dipole-dipole interactions between the polar functional groups of the solute and the solvent are expected to lead to good solubility.[16] |

| Non-Polar | Hexanes, Toluene, Diethyl Ether | Low to Moderate | While the overall molecule is polar, the pyridine ring and ethoxy group provide some non-polar character that may allow for limited solubility in less polar solvents like toluene and diethyl ether through van der Waals forces. Solubility in highly non-polar aliphatic solvents like hexanes is expected to be poor. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have a moderate polarity and are generally good at dissolving a wide range of organic compounds. They should effectively solvate 2-Ethoxypyridine-4-carboxaldehyde.[16] |

Experimental Protocol for Solubility Determination

The following protocol outlines a standard method for determining the equilibrium solubility of a solid compound in a solvent. This method is reliable and provides a quantitative measure of solubility.

Safety Precautions

-

Hazard Identification: Pyridine derivatives can be harmful if swallowed, in contact with skin, or inhaled. They may cause skin and serious eye irritation.[11] Always consult the Safety Data Sheet (SDS) for the specific compound before handling.[9][13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Engineering Controls: All work should be performed in a well-ventilated chemical fume hood.

Materials and Equipment

-

2-Ethoxypyridine-4-carboxaldehyde (solute)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Vortex mixer

-

Thermostatic shaker or rotator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

Caption: Workflow for equilibrium solubility determination.

Detailed Procedure

-

Preparation of Calibration Curve:

-

Prepare a stock solution of 2-Ethoxypyridine-4-carboxaldehyde of known concentration in a suitable solvent (e.g., acetonitrile).

-

Perform a serial dilution to create a series of standards of decreasing concentration.

-

Analyze each standard by HPLC and construct a calibration curve of peak area versus concentration.

-

-

Solubility Measurement:

-

Add an excess amount of solid 2-Ethoxypyridine-4-carboxaldehyde to a vial (e.g., 5-10 mg). The key is to have undissolved solid remaining at the end of the experiment.

-

Accurately pipette a known volume of the desired solvent (e.g., 1 mL) into the vial.

-

Seal the vial tightly and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Sample Processing:

-

After equilibration, visually confirm that excess solid is still present.

-

Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant using a pipette, being cautious not to disturb the solid pellet.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any fine particulates.

-

-

Analysis:

-

Accurately dilute the filtered sample with a suitable solvent (usually the HPLC mobile phase) to bring the concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Conclusion: From Data to Application

References

- Pipzine Chemicals. 4-Methoxypyridine-2-carboxamide.

- MySkinRecipes. 2-Ethoxypyridine-3-carboxaldehyde.

-

Chemistry LibreTexts. 14.10: Properties of Aldehydes and Ketones. (2022). Available at: [Link]

-

BYJU'S. Physical Properties of Aldehydes and Ketones. Available at: [Link]

-

Avdeef, A. Solubility of Organic Compounds. (2023). Available at: [Link]

-

Chemistry LibreTexts. Solubility Rules. (2023). Available at: [Link]

-

The Organic Chemistry Tutor. Solubility of Organic Compounds. (2023). Available at: [Link]

-

Khan Academy. Solubility of organic compounds. Available at: [Link]

-

Fiveable. Ethoxy Definition. Available at: [Link]

-

Wikipedia. Pyridine. Available at: [Link]

-

Chemistry LibreTexts. 4.4 Solubility. (2019). Available at: [Link]

-

Chemguide. an introduction to aldehydes and ketones. Available at: [Link]

-

Palmer, D. S., et al. Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]

-

Sciencemadness Wiki. Pyridine. (2022). Available at: [Link]

-

chemeurope.com. Pyridine. Available at: [Link]

-

Sharma, A., et al. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Available at: [Link]

-

OpenOChem Learn. Physical Properties of Ketones and Aldehydes. Available at: [Link]

-

Saryan, L. A., et al. Structure-function relationships for a new series of pyridine-2-carboxaldehyde thiosemicarbazones on ribonucleotide reductase activity and tumor cell growth in culture and in vivo. PubMed. Available at: [Link]

Sources

- 1. Chempendix - Solubility Rules [sites.google.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Structure-function relationships for a new series of pyridine-2-carboxaldehyde thiosemicarbazones on ribonucleotide reductase activity and tumor cell growth in culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Khan Academy [khanacademy.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Pyridine - Wikipedia [en.wikipedia.org]

- 8. Pyridine - Sciencemadness Wiki [sciencemadness.org]

- 9. Pyridine [chemeurope.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 12. fiveable.me [fiveable.me]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. byjus.com [byjus.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Predicting Solubility | Rowan [rowansci.com]

Application Notes & Protocols: Multicomponent Reactions Featuring 2-Ethoxypyridine-4-carboxaldehyde for Accelerated Drug Discovery

Introduction: The Strategic Imperative of Multicomponent Reactions (MCRs)

In the landscape of modern drug development, the demand for rapid, efficient, and diversity-oriented synthesis of novel molecular entities is paramount. Multicomponent reactions (MCRs) have emerged as a powerful strategic tool, enabling the construction of complex, drug-like molecules in a single, convergent step from three or more starting materials.[1][2] This approach offers significant advantages over traditional linear synthesis, including heightened atom economy, reduced operational complexity, and the ability to rapidly generate vast chemical libraries for high-throughput screening.[3][4]

This guide focuses on the application of 2-Ethoxypyridine-4-carboxaldehyde as a pivotal building block in several cornerstone MCRs. The pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, present in numerous approved drugs due to its ability to engage in hydrogen bonding and act as a bioisosteric replacement for other aromatic systems.[5][6] The specific substitution pattern of 2-Ethoxypyridine-4-carboxaldehyde—featuring an electron-donating ethoxy group and a highly reactive aldehyde function—provides a unique electronic and steric profile, making it an ideal candidate for generating novel heterocyclic scaffolds with significant therapeutic potential.

Featured Multicomponent Reaction: The Biginelli Synthesis of Dihydropyrimidinones (DHPMs)

The Biginelli reaction is a classic acid-catalyzed, three-component condensation that provides direct access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[7][8] This heterocyclic core is of profound interest in drug discovery, exhibiting a wide range of biological activities, including roles as calcium channel blockers, antiviral, antibacterial, and anticancer agents.[9]

A. Scientific Rationale & Mechanism

The reaction proceeds via a cascade of events, initiated by the acid-catalyzed condensation between the aldehyde (2-Ethoxypyridine-4-carboxaldehyde) and urea to form an N-acylimine ion intermediate. This electrophilic species is then intercepted by the enolate of a β-ketoester (e.g., ethyl acetoacetate), followed by cyclization and dehydration to yield the final DHPM product. The precise order of these steps can be influenced by the specific reactants and conditions used.[8]

Caption: Proposed mechanism for the Biginelli reaction.

B. Detailed Experimental Protocol

This protocol describes the synthesis of Ethyl 4-(2-ethoxypyridin-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

Materials & Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Ethoxypyridine-4-carboxaldehyde | ≥97% | Commercial | |

| Ethyl acetoacetate | Reagent Grade | Commercial | |

| Urea | ACS Grade | Commercial | |

| p-Toluenesulfonic acid (PTSA) | Monohydrate, ≥98% | Commercial | Catalyst |

| Ethanol (EtOH) | Anhydrous | Commercial | Solvent |

| Ethyl acetate (EtOAc) | ACS Grade | Commercial | For workup/chromatography |

| Hexanes | ACS Grade | Commercial | For workup/chromatography |

| Round-bottom flask (50 mL) | - | - | |

| Reflux condenser | - | - | |

| Magnetic stirrer and stir bar | - | - | |

| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | - |

Step-by-Step Procedure

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-Ethoxypyridine-4-carboxaldehyde (1.51 g, 10 mmol, 1.0 eq.).

-

Reagent Addition: Add ethyl acetoacetate (1.30 g, 10 mmol, 1.0 eq.), urea (0.90 g, 15 mmol, 1.5 eq.), and anhydrous ethanol (20 mL).

-

Catalyst Introduction: Add p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol, 0.1 eq.) to the stirred suspension. The choice of a Brønsted acid like PTSA is crucial for facilitating both the initial condensation and the final dehydration step.[10]

-

Reaction Execution: Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:EtOAc mobile phase). The starting aldehyde spot should diminish and a new, more polar product spot should appear. The reaction is typically complete within 4-6 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. A precipitate may form. Add 30 mL of cold deionized water to the flask and stir for 15 minutes.

-

Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 10 mL) and then a small amount of cold ethanol to remove residual impurities.

-

Purification: The crude solid can be purified by recrystallization from ethanol or by silica gel column chromatography if necessary to achieve high purity.

C. Data & Expected Results

| Parameter | Value |

| Product Name | Ethyl 4-(2-ethoxypyridin-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |

| Physical State | Off-white to pale yellow solid |

| Expected Yield | 65-85% |

| Characterization | ¹H NMR, ¹³C NMR, HRMS, IR |

Featured Multicomponent Reaction: The Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a robust MCR for the formation of 1,4-dihydropyridines (1,4-DHPs), another scaffold of immense pharmacological importance.[1] This reaction typically involves the condensation of an aldehyde, two equivalents of a β-dicarbonyl compound, and a source of ammonia.[11]

A. Scientific Rationale & Protocol

The utility of this reaction lies in its ability to construct the dihydropyridine ring with four new bonds formed in a single operation. The resulting DHP core can be found in drugs targeting cardiovascular diseases, and the pyridine ring itself can be accessed via subsequent oxidation.

Experimental Protocol: Synthesis of diethyl 2,6-dimethyl-4-(2-ethoxypyridin-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate

-

Setup: In a 50 mL round-bottom flask, dissolve 2-Ethoxypyridine-4-carboxaldehyde (1.51 g, 10 mmol) in 20 mL of isopropanol.

-

Addition: Add ethyl acetoacetate (2.60 g, 20 mmol, 2.0 eq.) to the solution.

-

Ammonia Source: Add ammonium acetate (0.77 g, 10 mmol, 1.0 eq.). The ammonium acetate serves as both the ammonia source and a mild acidic catalyst.

-

Reaction: Heat the mixture to reflux for 8-12 hours.

-

Monitoring & Workup: Monitor by TLC. Upon completion, cool the reaction to room temperature, add 20 mL of water, and collect the resulting precipitate by vacuum filtration.

-

Purification: Wash the solid with a 1:1 mixture of ethanol/water and dry under vacuum. Recrystallization from ethanol typically yields the pure product.

Caption: General experimental workflow for MCRs.

Featured Multicomponent Reaction: The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is arguably one of the most significant MCRs, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide.[4][12] Its power lies in the vast structural diversity achievable by simply varying the four input components, making it a cornerstone of combinatorial chemistry and drug discovery.[13][14]

A. Scientific Rationale & Protocol

The reaction mechanism is initiated by the formation of an iminium ion from the aldehyde and amine. This is followed by the nucleophilic addition of the isocyanide to form a nitrilium ion intermediate, which is then trapped by the carboxylate. A final, irreversible Mumm rearrangement yields the stable bis-amide product.[12]

Experimental Protocol: Synthesis of a Ugi Adduct from 2-Ethoxypyridine-4-carboxaldehyde

-

Setup: In a 25 mL vial, dissolve 2-Ethoxypyridine-4-carboxaldehyde (0.755 g, 5 mmol, 1.0 eq.) and benzylamine (0.535 g, 5 mmol, 1.0 eq.) in 10 mL of methanol (MeOH). Stir for 20 minutes at room temperature to facilitate imine formation.

-

Addition: Add acetic acid (0.30 g, 5 mmol, 1.0 eq.) to the mixture.

-

Isocyanide Addition: Add tert-butyl isocyanide (0.415 g, 5 mmol, 1.0 eq.) dropwise to the stirred solution. Caution: Isocyanides are toxic and have a strong, unpleasant odor. Handle in a well-ventilated fume hood.

-

Reaction: Seal the vial and stir at room temperature for 24-48 hours.

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate (30 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the desired α-acylamino amide.

Applications in Drug Discovery & Development

The scaffolds synthesized using 2-Ethoxypyridine-4-carboxaldehyde are primed for exploration in various therapeutic areas. The inherent pyridine moiety is a key pharmacophore, and the diversity introduced by the MCRs allows for fine-tuning of physicochemical properties (e.g., solubility, lipophilicity) and biological activity.

-

DHPMs (from Biginelli): Can be screened for activity against cancer cell lines, viral targets, or as modulators of ion channels.[9]

-

1,4-DHPs (from Hantzsch): Known calcium channel blockers, but derivatives also show potential as anticancer and antimicrobial agents.[5]

-

Peptidomimetics (from Ugi): Ideal for targeting protein-protein interactions or for use as enzyme inhibitors, particularly in antiviral or anticancer research.[15][16]

Caption: From building block to potential therapeutic applications.

Troubleshooting & Field Insights

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | Inactive catalyst; insufficient heating; impure starting materials. | Use fresh catalyst; ensure reaction reaches and maintains reflux temperature; verify purity of aldehyde and other reagents by NMR before starting. |

| Formation of Side Products | Self-condensation of the β-ketoester; competing reaction pathways. | For the Biginelli reaction, consider a Lewis acid catalyst (e.g., Yb(OTf)₃) which can favor the desired pathway. For Hantzsch, ensure the stoichiometry is correct.[10] |

| Difficult Purification | Product and starting materials have similar polarity; product is an oil. | Adjust the eluent system for column chromatography (try adding a small % of MeOH or using a gradient); attempt to induce crystallization by trituration with a non-polar solvent like hexanes or ether. |

References

-

Cioc, R. C., Ruijter, E., & Orru, R. V. A. (2014). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules. [Link]

-

Wikipedia. (n.d.). Passerini reaction. [Link]

-

Ilfahmi, Y. A., & Ramadhani, S. P. (2021). 124 DIFFERENT ROUTES FOR THE SYNTHESIS OF BENZALDEHYDE-BASED DIHYDROPYIMIDINONES VIA BIGINELLI REACTION. Jurnal Kimia dan Pendidikan Kimia. [Link]

-

Chemistry Channel. (2020, October 20). Performing the Ugi Reaction [Video]. YouTube. [Link]

-

Vlase, G., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules. [Link]

-

Patel, H., et al. (n.d.). Synthesis of some novel-4-aryl-5-(carboxamido-N-pyridin-2'-yl)-6-methyl-2-Thioxos 1,3,5-trihydro-pyrimidines. TSI Journals. [Link]

-

de Graaff, C. (2012). Ugi-type reactions with 2-aminopyridine and siloxycyclopropanes – syntheses of masked δ-amino acids. Refubium - Freie Universität Berlin. [Link]

-

Setyawati, A., et al. (2017). Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Molbank. [Link]

-

Beilstein Archives. (n.d.). A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. [Link]

-

Stoltz, B. M. (n.d.). Multicomponent Reactions in Total Synthesis. Caltech. [Link]

-

Sharma, A., & Kaur, B. (2017). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules. [Link]

-

Organic Chemistry Portal. (n.d.). Multicomponent Reactions. [Link]

-

Kumar, M., et al. (2024). Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. CMJ Publishers. [Link]

-

Mamaghani, M., & Hossein Nia, R. (2016). Recent Developments in the MCRs Synthesis of Pyridopyrimidines and Spiro-Pyridopyrimidines. Journal of Heterocyclic Chemistry. [Link]

-

Alcaide, B., et al. (2016). Investigation of the Passerini and Ugi reactions in β-lactam aldehydes. Synthetic applications. Organic & Biomolecular Chemistry. [Link]

-

Ugi Four-Component Reactions Using Alternative Reactants. (2022). Molecules. [Link]

-

Bagley, M. C., et al. (2017). Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of Pyridine-3,5-dicarbonitriles. The Journal of Organic Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Passerini Reaction. [Link]

-

Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. (n.d.). RSC Advances. [Link]

-

Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. (2024). European Journal of Medicinal Chemistry. [Link]

-

A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. (2019). Chemistry of Heterocyclic Compounds. [Link]

-

Design, synthesis and biological evaluation of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors. (2020). Bioorganic Chemistry. [Link]

-

Mechanism of multicomponent transformation of aldehydes 1, malononitrile and 4–hydroxy-6-methylpyridin-2(1H). (n.d.). ResearchGate. [Link]

-

Woerly, E. (2008). THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS. University of Illinois. [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Drug Design, Development and Therapy. [Link]

-

Four‐component synthesis of pyridines from aldehyde, malononitrile and... (n.d.). ResearchGate. [Link]

-

Recent Advances in Multicomponent Reactions Catalysed under Operationally Heterogeneous Conditions. (2022). Catalysts. [Link]

-

Dömling, A. (2013). Chemistry and Biology Of Multicomponent Reactions. Chemical Reviews. [Link]

-

Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. (2024). Semantic Scholar. [Link]

-

Ugi reaction. (n.d.). Grokipedia. [Link]

-

The 100 facets of the Passerini reaction. (2021). Organic & Biomolecular Chemistry. [Link]

-

Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories. (2017). ResearchGate. [Link]

-

Novel 4-phenoxypyridine derivatives bearing imidazole-4-carboxamide and 1,2,4-triazole-3-carboxamide moieties: Design, synthesis and biological evaluation as potent antitumor agents. (2022). Bioorganic Chemistry. [Link]

-

Multi-step synthesis of novel 2-methyl-3-carboxamide-4-quinolones and an enhanced sampling simulation method to identify potentiators for cystic fibrosis. (2023). ResearchGate. [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

Sources

- 1. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multicomponent Reactions [organic-chemistry.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. e-journal.unair.ac.id [e-journal.unair.ac.id]

- 8. chemistry.illinois.edu [chemistry.illinois.edu]

- 9. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]

- 12. youtube.com [youtube.com]

- 13. grokipedia.com [grokipedia.com]

- 14. researchgate.net [researchgate.net]

- 15. Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Novel 4-phenoxypyridine derivatives bearing imidazole-4-carboxamide and 1,2,4-triazole-3-carboxamide moieties: Design, synthesis and biological evaluation as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the One-Pot Synthesis of Novel Derivatives from 2-Ethoxypyridine-4-carboxaldehyde

Introduction: The Strategic Value of 2-Ethoxypyridine-4-carboxaldehyde in Medicinal Chemistry

The pyridine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. Its derivatives exhibit a wide spectrum of biological activities, including but not limited to, antiviral, anti-inflammatory, analgesic, and anticancer properties.[1] The substituent pattern on the pyridine ring is crucial for modulating the pharmacological profile of these molecules. 2-Ethoxypyridine-4-carboxaldehyde, in particular, is a highly valuable starting material. The ethoxy group at the 2-position can influence the molecule's lipophilicity and metabolic stability, while the aldehyde at the 4-position serves as a versatile handle for a variety of chemical transformations.

One-pot synthesis, particularly through multicomponent reactions (MCRs), has emerged as a powerful and sustainable strategy in organic synthesis. By combining three or more reactants in a single reaction vessel, MCRs offer significant advantages over traditional multi-step synthesis, including reduced reaction times, lower costs, minimized waste, and increased molecular complexity in a single step.[1]

These application notes provide detailed protocols for the one-pot synthesis of two important classes of derivatives from 2-Ethoxypyridine-4-carboxaldehyde: 1,4-dihydropyridines via a modified Hantzsch reaction and highly substituted pyridines through a multicomponent cyclocondensation reaction. While direct literature for one-pot reactions of 2-Ethoxypyridine-4-carboxaldehyde is emerging, the following protocols are adapted from well-established methods for other aromatic and heterocyclic aldehydes. The rationale for the adaptation of these methods is based on the electronic properties of the starting material, where the electron-donating ethoxy group may influence reaction kinetics.

I. One-Pot Synthesis of 1,4-Dihydropyridine Derivatives via a Modified Hantzsch Reaction

The Hantzsch reaction is a classic MCR for the synthesis of 1,4-dihydropyridines (1,4-DHPs), a class of compounds known for their cardiovascular and other therapeutic properties.[2][3][4][5] This protocol adapts the general Hantzsch synthesis for use with 2-Ethoxypyridine-4-carboxaldehyde.

Scientific Rationale

The reaction proceeds through a condensation of an aldehyde, a β-ketoester, and a nitrogen source (typically ammonia or ammonium acetate). The 2-ethoxy group on the pyridine ring is expected to have a modest electronic effect on the reactivity of the aldehyde, potentially requiring slightly adjusted reaction conditions compared to unsubstituted pyridine-4-carboxaldehyde to achieve optimal yields. The use of a catalyst, such as a mild Lewis acid or an organocatalyst, can enhance the reaction rate and yield.[2][3][5][6]

Experimental Workflow

Caption: Workflow for the one-pot Hantzsch synthesis of 1,4-dihydropyridine derivatives.

Detailed Protocol

Materials:

-

2-Ethoxypyridine-4-carboxaldehyde

-

Ethyl acetoacetate

-

Ammonium acetate

-

Ethanol (absolute)

-

(Optional) L-proline (as an organocatalyst)

-

Standard laboratory glassware and magnetic stirrer with heating

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Ethoxypyridine-4-carboxaldehyde (1.0 mmol, 1 equivalent).

-

Add ethyl acetoacetate (2.0 mmol, 2 equivalents) and ammonium acetate (1.5 mmol, 1.5 equivalents).

-

(Optional) Add L-proline (0.1 mmol, 10 mol%).

-

Add absolute ethanol (20 mL) as the solvent.

-

Stir the reaction mixture and heat to reflux (approximately 78 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 4-8 hours.

-

Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

-

A solid precipitate should form. If not, the solvent volume can be reduced under vacuum.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

The crude product can be further purified by recrystallization from ethanol to afford the pure 1,4-dihydropyridine derivative.

Data Summary

| Reactant | Molar Ratio | Purpose |

| 2-Ethoxypyridine-4-carboxaldehyde | 1.0 | Aldehyde source |

| Ethyl Acetoacetate | 2.0 | β-ketoester |

| Ammonium Acetate | 1.5 | Nitrogen source |

| L-proline (optional) | 0.1 | Catalyst |

| Ethanol | - | Solvent |

Expected Outcome: Formation of the corresponding 1,4-dihydropyridine derivative in moderate to good yields. The product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

II. One-Pot Synthesis of Highly Substituted Pyridine Derivatives

This protocol describes a one-pot, four-component reaction for the synthesis of highly functionalized, fully aromatized pyridine derivatives from 2-Ethoxypyridine-4-carboxaldehyde. This method is adapted from established procedures for the synthesis of polysubstituted pyridines.[1][7]

Scientific Rationale

This reaction involves the condensation of an aldehyde, an active methylene compound (e.g., malononitrile), a β-dicarbonyl compound (e.g., acetylacetone), and a nitrogen source (ammonium acetate). The reaction likely proceeds through a series of tandem reactions including Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization. The choice of base or catalyst is critical for promoting the reaction cascade.

Reaction Mechanism Overview

Caption: Simplified reaction pathway for the multicomponent synthesis of substituted pyridines.

Detailed Protocol

Materials:

-

2-Ethoxypyridine-4-carboxaldehyde

-

Malononitrile

-

Acetylacetone

-

Ammonium acetate

-

Ethanol (absolute) or a green solvent like glycerol

-

(Optional) A catalyst such as piperidine or a solid acid catalyst.

-

Standard laboratory glassware and magnetic stirrer with heating

Procedure:

-

In a 50 mL round-bottom flask, combine 2-Ethoxypyridine-4-carboxaldehyde (1.0 mmol, 1 equivalent), malononitrile (1.0 mmol, 1 equivalent), acetylacetone (1.0 mmol, 1 equivalent), and ammonium acetate (1.5 mmol, 1.5 equivalents).

-

Add the chosen solvent (e.g., 15 mL of ethanol).

-

(Optional) Add a catalytic amount of piperidine (e.g., 0.1 mmol, 10 mol%).

-

Heat the mixture to reflux with stirring.

-

Monitor the reaction by TLC. The reaction is typically complete within 6-12 hours.

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. If not, pour the reaction mixture into ice-water to induce precipitation.

-

Wash the crude product with cold water and then a small amount of cold ethanol.

-

Dry the product and purify by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel.

Data Summary

| Reactant | Molar Ratio | Role |

| 2-Ethoxypyridine-4-carboxaldehyde | 1.0 | Aldehyde component |

| Malononitrile | 1.0 | Active methylene compound |

| Acetylacetone | 1.0 | β-dicarbonyl compound |

| Ammonium Acetate | 1.5 | Nitrogen source |

| Piperidine (optional) | 0.1 | Basic catalyst |

| Ethanol | - | Solvent |

Expected Outcome: Synthesis of a highly substituted pyridine derivative. The specific structure will depend on the reactants used. Characterization should be performed using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm the structure.

Trustworthiness and Self-Validation

The protocols provided are based on well-established and widely published methodologies for the one-pot synthesis of pyridine and dihydropyridine derivatives. The reliability of these methods is high, though yields may vary depending on the purity of the reagents and the specific reaction conditions employed. For self-validation, it is recommended to:

-

Confirm the identity and purity of the starting materials before commencing the synthesis.

-

Monitor the reaction progress closely using TLC to determine the optimal reaction time and prevent the formation of byproducts.

-

Thoroughly characterize the final product using a suite of analytical techniques (NMR, MS, IR) to confirm its structure and purity.

-

Perform a blank reaction (without the aldehyde) to ensure that the observed product formation is indeed due to the desired reaction pathway.

Conclusion

The one-pot synthesis of derivatives from 2-Ethoxypyridine-4-carboxaldehyde represents an efficient and atom-economical approach to generating novel molecules of potential interest in drug discovery and development. The adapted protocols provided herein for the synthesis of 1,4-dihydropyridines and highly substituted pyridines offer a solid foundation for researchers to explore the chemical space around this valuable scaffold. Further optimization of reaction conditions, including solvent, catalyst, and temperature, may lead to improved yields and shorter reaction times.

References

- Zargarzadeh, R., Akbari Dilmaghani, K., & Nikoo, A. (2021). One-pot synthesis of 1,4-dihydropyridine derivatives using the Fe2ZnAl2O7 catalyzed Hantzsch three-component reaction. Journal of the Chinese Chemical Society, 68(5), 845-853.

- Patil, S. B., et al. (2022). One-Pot Green Synthesis of 1, 4-Dihydropyridine Derivatives Using Polyindole TiO2 Nanocatalyst by Solvent Free Method.

- Abdel-Rahman, A. A. H. (2005). Fused Heterocyclic Nitrogen Systems Containing Phosphorus Atom.

-

Multicomponent synthesis of substituted pyridines from cinnamaldehyde, ethylenediamine and 1,3‐dicarbonyls. (n.d.). ResearchGate. Retrieved from [Link]

- Yarovaya, O. I., et al. (2022). Multicomponent Synthesis of 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic Acids in DMSO. Molecules, 27(21), 7261.

- Hassan, S. W., et al. (2022). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. RSC advances, 12(45), 29255-29283.

- Demirbas, N., et al. (2009). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]-pyridine Derivatives. Archiv der Pharmazie: An International Journal Pharmaceutical and Medicinal Chemistry, 342(5), 281-288.

- Preparation method for 4-pyridinecarboxaldehyde. (2017). Google Patents.

- Fused pyrimidines: The heterocycle of diverse biological and pharmacological significance. (2016). Der Pharma Chemica, 8(19), 123-136.

- El-Mekabaty, A., et al. (2023).

-

Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. (n.d.). University of Leeds. Retrieved from [Link]

- Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2021). Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. New Journal of Chemistry, 45(1), 43-62.

-

Synthetic strategies to pyrido fused heterocycles. (2023). Indian Academy of Sciences. Retrieved from [Link]

- Lechel, T., et al. (2011). A practical two-step procedure for the preparation of enantiopure pyridines: Multicomponent reactions of alkoxyallenes, nitriles and carboxylic acids followed by a cyclocondensation reaction. Beilstein journal of organic chemistry, 7, 945-953.

- One-Pot Green Synthesis of Pyridine-2-carbaldehyde based Chalcones under Solvent-Free Condition using Mesoporous MCM-41 Materials and their Antimicrobial Activities. (2022). Asian Journal of Chemistry, 34(8), 2029-2034.

-

Recent advances in the synthesis of N-fused heterocycles from N-aroylmethylpyrrole-2-carboxaldehyde derivatives via annulative functionalization strategies. (2021). ResearchGate. Retrieved from [Link]

- A Facile, One-Pot Synthesis of 1,4-Dihydropyridine Derivative by Using Polyaniline Supported Zinc Oxide Nanoparticle via Hantzsch Reaction. (2022). Chemistry, 4(1), 1-13.

- Dong, D., et al. (2010). Efficient one-pot synthesis of substituted pyridines through multicomponent reaction. Organic & Biomolecular Chemistry, 8(12), 2843-2849.

- Facile One-Pot Synthesis and Anti-Microbial Activity of Novel 1,4-Dihydropyridine Derivatives in Aqueous Micellar Solution under Microwave Irradi

- Moradi, L., et al. (2022). Efficient One-Pot Synthesis of 1,4-Dihydropyridines Catalyzed by Magnetic MnFe2O4 Nanoparticles. Acta Chimica Slovenica, 69(2), 349-358.

- Deibl, N., Ament, K., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society, 137(40), 12804-12807.

- Multicomponent, Solvent-Free Synthesis of 4-Substituted Aminopyrido[2,3-d]pyrimidines Deriv

-

Lechel, T., et al. (2011). A practical two-step procedure for the preparation of enantiopure pyridines: multicomponent reactions of alkoxyallenes, nitriles and carboxylic acids followed by a cyclocondensation reaction. PubMed. Retrieved from [Link]

Sources

- 1. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nanobioletters.com [nanobioletters.com]

- 4. mdpi.com [mdpi.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. One-Pot Green Synthesis of 1, 4-Dihydropyridine Derivatives Using Polyindole TiO2 Nanocatalyst by Solvent Free Method [scirp.org]

- 7. researchgate.net [researchgate.net]

Technical Support Center: Preventing Oxidation of 2-Ethoxypyridine-4-carboxaldehyde

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-Ethoxypyridine-4-carboxaldehyde. This document provides in-depth troubleshooting advice and preventative protocols for researchers, scientists, and drug development professionals. Our goal is to help you maintain the integrity and purity of this valuable reagent by mitigating its primary degradation pathway: oxidation.

Frequently Asked Questions (FAQs): Understanding the Challenge

Q1: My vial of 2-Ethoxypyridine-4-carboxaldehyde has turned yellow and shows a new peak in the ¹H NMR. What is happening?

This is a classic sign of degradation. 2-Ethoxypyridine-4-carboxaldehyde, like many aromatic aldehydes, is highly susceptible to oxidation. The aldehyde functional group (-CHO) is readily oxidized to the corresponding carboxylic acid (2-Ethoxypyridine-4-carboxylic acid). This transformation is often catalyzed by exposure to atmospheric oxygen, light, and even trace metal impurities. The appearance of a yellow tint and new analytical signals confirms a change in the material's purity. Aromatic aldehydes, in general, are prone to this auto-oxidation process.[1][2]

Q2: Why is this specific aldehyde so sensitive?

The sensitivity arises from a combination of factors:

-

The Aldehyde Group: The carbon-hydrogen bond in the aldehyde group is relatively weak and susceptible to radical abstraction, initiating the oxidation cascade.

-

The Pyridine Ring System: The electron-donating nature of the 2-ethoxy group can increase the electron density of the pyridine ring, potentially influencing the reactivity of the aldehyde substituent.

-

Catalysts: The oxidation process is an autocatalytic chain reaction that can be initiated by light, heat, or trace amounts of transition metals from glassware or spatulas. Exposure to air is the most significant contributor, providing the oxygen required for the reaction.[3][4]

Q3: What are the consequences of using an oxidized sample in my experiment?

Using an oxidized reagent can have severe consequences for your research. The carboxylic acid impurity can alter reaction kinetics, lead to unintended side products, and complicate purification processes. In drug development, using impure starting materials can compromise the entire synthetic route, leading to failed batches and unreliable biological data. Therefore, ensuring the purity of your 2-Ethoxypyridine-4-carboxaldehyde is paramount.

Visualizing the Degradation Pathway

The primary degradation mechanism is the oxidation of the aldehyde to a carboxylic acid. This process is typically initiated by radical formation at the aldehydic proton.

Caption: Troubleshooting workflow for suspected oxidation.

Protocol 1: Recommended Long-Term Storage

Proper storage is the first and most critical line of defense against oxidation. [5]The goal is to create an environment free of oxygen and light at a reduced temperature.

Materials:

-

Vial of 2-Ethoxypyridine-4-carboxaldehyde

-

Amber glass vial with a PTFE-lined septum cap

-

Source of dry, inert gas (Nitrogen or Argon)

-

Parafilm or vinyl tape

-

Laboratory refrigerator (2-8°C) [6] Procedure:

-

Procurement: If possible, purchase the aldehyde in bottles sealed with a septum cap. This allows for removal of the material via syringe without opening the bottle to the atmosphere.

-

Repackaging (if necessary): If the aldehyde arrives in a simple screw-cap bottle, it is best to aliquot it into smaller, single-use vials under an inert atmosphere (e.g., inside a glovebox).

-

Inert Gas Purge: Before sealing for storage, gently flush the headspace of the vial with a stream of dry nitrogen or argon for 30-60 seconds. This displaces the atmospheric oxygen. [6][7]4. Secure Sealing: Tightly cap the vial. For septum-sealed vials, ensure the seal is secure.

-

Parafilm Wrapping: Wrap the cap-vial interface with Parafilm. This provides an additional barrier against moisture and gas exchange.

-

Refrigeration: Store the sealed vial upright in a refrigerator designated for chemicals, maintaining a temperature between 2-8°C. 7. Light Protection: The use of an amber vial is crucial to prevent photo-initiated degradation. [8]If only clear vials are available, wrap them in aluminum foil.

| Parameter | Recommendation | Rationale |

| Atmosphere | Dry Nitrogen or Argon | Prevents contact with atmospheric oxygen, the primary oxidant. [5] |

| Temperature | 2–8 °C | Slows the rate of chemical degradation. [6] |

| Container | Amber Glass Vial with Septum Cap | Protects from light and allows for inert atmosphere handling. [8][9] |

| Seal | PTFE-lined Septum + Parafilm | Provides a chemically inert and robust seal against air/moisture ingress. |

Protocol 2: Proper Handling and Dispensing Workflow

Every time the bulk container is accessed, there is a risk of introducing contaminants. This workflow minimizes that risk.

Materials:

-

Stored vial of 2-Ethoxypyridine-4-carboxaldehyde

-

Schlenk line or a balloon filled with inert gas (N₂/Ar)

-

Dry, clean needles and gas-tight syringes

-

Receiving flask (oven-dried and cooled under inert gas) [7] Procedure:

-

Preparation: Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture inside the cold vial.

-

Establish Inert Atmosphere: Pierce the vial's septum with a needle connected to a source of positive inert gas pressure (e.g., a balloon or a Schlenk line bubbler). This ensures that as you withdraw the liquid, it is replaced by inert gas, not air.

-

Venting: Insert a second, shorter "vent" needle to allow for gas outflow and prevent over-pressurization.

-

Withdrawal: Use a clean, dry, gas-tight syringe to pierce the septum. Withdraw slightly more inert gas from the headspace into the syringe before drawing the desired volume of the liquid aldehyde. This "nitrogen buffer" protects the reagent within the syringe. [10]5. Transfer: Remove the syringe and insert it into the septum of the prepared reaction flask. Expel the inert gas buffer from the syringe, then dispense the liquid aldehyde.

-

Resealing and Storage: Remove the needles from the reagent vial. The vial now contains a positive pressure of inert gas. Re-wrap the cap with Parafilm and return it to the refrigerator.

Advanced Preventative Strategy: Antioxidant Stabilization

For very sensitive applications or extremely long-term storage, the addition of a radical-scavenging antioxidant can be considered. The choice must be compatible with your downstream chemistry.

| Antioxidant | Class | Typical Concentration | Considerations |

| BHT (Butylated Hydroxytoluene) | Synthetic Phenolic | 50-200 ppm | Widely used and effective. [1][11]Can sometimes be removed via vacuum. May interfere with certain catalytic reactions. |

| BHA (Butylated Hydroxyanisole) | Synthetic Phenolic | 50-200 ppm | Similar to BHT, offers good protection. [11][12] |

| Tocopherol (Vitamin E) | Natural | 100-500 ppm | A "natural" alternative, effective lipid-soluble antioxidant. [13]Less volatile than BHT/BHA. |

Important: Always run a small-scale control reaction to ensure the chosen antioxidant does not negatively impact your experimental outcome.

References

-

Sciforum. (n.d.). Preparation of 2-pyridinecarbaldehyde thiosemicarbazone by Microwave irradiation. Retrieved from [Link]

-

BTSA. (n.d.). Examples of natural and synthetic antioxidants available on the market. Retrieved from [Link]

-

ResearchGate. (2024). Principles of Inert Atmosphere Storage. Retrieved from [Link]

-

PubMed. (2005). Mechanism of oxidation of benzaldehyde by polypyridyl oxo complexes of Ru(IV). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Antioxidants: Classification, Natural Sources, Activity/Capacity Measurements, and Usefulness for the Synthesis of Nanoparticles. Retrieved from [Link]

-

TSI Journals. (2013). KINETIC OF PERMAGNETIC OXIDATION OF PYRIDINE-3- CARBOXALDEHYDE IN ACIDIC MEDIA. Retrieved from [Link]

-

MDPI. (n.d.). Aldehydes: What We Should Know About Them. Retrieved from [Link]

-

YouTube. (2022, February 1). Inert Atmosphere. Retrieved from [Link]

- Google Patents. (n.d.). CN106518753A - Preparation method for 4-pyridinecarboxaldehyde.

-

Biosciences Biotechnology Research Asia. (n.d.). Natural Antioxidants from Fruits and Vegetables: An Alternative to Synthetic Antioxidants. Retrieved from [Link]

-

ResearchGate. (n.d.). General procedure for the synthesis of 4-pyridine carboxaldehyde.... Retrieved from [Link]

-

University of Pittsburgh, Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-pyridine carboxaldehyde. Retrieved from [Link]

-

ResearchGate. (2025). Antioxidants Activity of Selected Synthesized Compounds. Retrieved from [Link]

- Google Patents. (n.d.). CN107311918A - A kind of synthetic method of 4 pyridine carboxaldehyde.

-

Organic Chemistry Portal. (n.d.). Oxidizing Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage. Retrieved from [Link]

-

Sciencemadness.org. (2025). How do you store chemicals in inert gas?. Retrieved from [Link]

-

Accio. (2025, December 16). Aromatic Aldehyde: Uses, Synthesis & Examples. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis and characterization of 4-pyridinecarboxaldehyde thiosemicarbazone. Retrieved from [Link]

Sources

- 1. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]

- 2. Mechanism of oxidation of benzaldehyde by polypyridyl oxo complexes of Ru(IV) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxidizing Agents [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 2-Pyridinecarboxaldehyde(1121-60-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]

- 9. ossila.com [ossila.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Natural Antioxidants from Fruits and Vegetables: An Alternative to Synthetic Antioxidants – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 12. researchgate.net [researchgate.net]

- 13. btsa.com [btsa.com]

challenges in the purification of 2-Ethoxypyridine-4-carboxaldehyde

Welcome to the Heterocycle Technical Support Center .

Ticket Subject: Purification & Stability Protocols for 2-Ethoxypyridine-4-carboxaldehyde Assigned Specialist: Dr. A. Vance, Senior Application Scientist Case ID: PYR-ALD-04-ETH[1]

Executive Summary

2-Ethoxypyridine-4-carboxaldehyde (CAS: 55319-73-6) presents a classic "double-trouble" functionality: a basic pyridine nitrogen and a reactive aldehyde handle.[1] This combination makes it susceptible to oxidative degradation (to the carboxylic acid) and acid-catalyzed polymerization on standard silica gel.[1]

This guide moves beyond standard protocols to address the specific physiochemical traps of this molecule.

Module 1: Chromatography Troubleshooting

User Issue: "My compound streaks/tails on the TLC plate and I lose significant mass during flash chromatography."

Diagnosis: Standard silica gel (pH ~6.5–7.[1]0) is sufficiently acidic to protonate the pyridine ring or catalyze the hydration of the aldehyde. This leads to irreversible adsorption (tailing) and degradation.[1]

The Fix: Deactivation or Alternative Stationary Phases

Do not use untreated silica.[1] Choose one of the following methods: